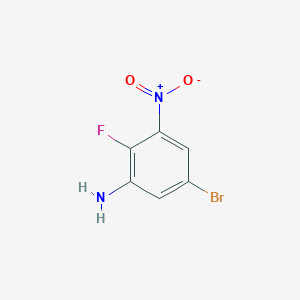

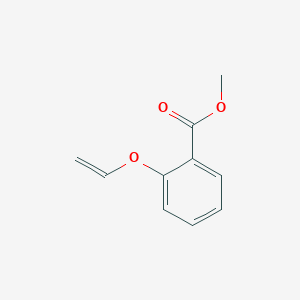

Benzyl furan-3-ylcarbamate

説明

Benzyl furan-3-ylcarbamate (BF3C) is a heterocyclic compound with the molecular formula C9H9NO2 and a molecular weight of 169.17 g/mol. It is a white crystalline solid that is soluble in ethanol and other organic solvents. BF3C is a useful reagent for organic synthesis, and has been used in a variety of laboratory experiments. It has also been studied for its potential applications in medicinal chemistry, as a potential therapeutic agent for various diseases.

科学的研究の応用

Anticancer and Antiangiogenic Activity

Benzofuran derivatives have been evaluated for their anticancer and antiangiogenic activities, with certain compounds showing promise due to their ability to bind to the colchicine site of tubulin, inhibit cancer cell growth, induce apoptosis, and possess potent vascular disrupting properties in vitro and in vivo. For example, one study discovered a compound that inhibited cancer cell growth at nanomolar concentrations and demonstrated significant antitumor activity in murine models, comparable to combretastatin A-4 phosphate (Romagnoli et al., 2015).

Synthesis of Benzo[b]furans

The synthesis of 2,3-disubstituted benzo[b]furans can be efficiently achieved under mild conditions through palladium/copper-catalyzed cross-coupling of various o-iodoanisoles and terminal alkynes, followed by electrophilic cyclization. This method has been applied to produce biologically important furan derivatives in high yields (Yue et al., 2005).

AMPA Receptor Modulation

Chiral benzothiadiazine derivatives, incorporating the furan moiety, have garnered attention for their pharmacological activity as AMPA receptor positive modulators. Investigations into their configurational stability suggested a rapid enantiomerization in physiological conditions, prompting the design of novel compounds to enhance stability while preserving activity (Carrozzo et al., 2014).

Leukotriene B4 Receptor Antagonism

Research into 2-alkylcarbamoyl-1-alkylvinylbenzo[b]furans has aimed at discovering selective leukotriene B4 receptor antagonists. Certain derivatives demonstrated potent inhibitory activity, with variations in substituent groups affecting their selectivity and potency (Ando et al., 2008).

Novel Syntheses and Chemical Transformations

Studies have also focused on novel synthetic routes for benzofuran derivatives. For instance, a Pd(II)-mediated cascade carboxylative annulation has been developed to construct benzo[b]furan-3-carboxylic acids, showcasing the formation of three new bonds in one step and highlighting a novel method for the construction of these rings (Liao et al., 2005).

特性

IUPAC Name |

benzyl N-(furan-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c14-12(13-11-6-7-15-9-11)16-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFQJHWVJZLXGEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=COC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90745195 | |

| Record name | Benzyl furan-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

499202-76-5 | |

| Record name | Benzyl furan-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Tert-butyl)-4-chlorooxazolo[4,5-C]pyridine-7-carbonitrile](/img/structure/B1527958.png)

![1-tert-Butyl 5-methyl 1H-pyrazolo[3,4-b]pyridine-1,5-dicarboxylate](/img/structure/B1527966.png)

![2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde](/img/structure/B1527967.png)

![6-Oxa-1-azaspiro[3.3]heptane hemioxalate](/img/structure/B1527977.png)